Cas no 90224-73-0 (4-Bromo-N-methylphthalimide)
4-Bromo-N-methylphthalimide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-methylisoindoline-1,3-dione
- 4-Bromo-N-methylphthalimide
- 5-bromo-2-methyl-1H-Isoindole-1,3(2H)-dione
- 5-bromo-2-methylisoindole-1,3-dione
- 4-Brom-N-methyl-phthalimid
- 5-Brom-2-methyl-isoindolin-1,3-dion
- 5-bromo-2-methyl-isoindole-1,3-dione
- 5-bromo-2-methyl-isoindoline-1,3-dione
- N-methyl-4-bromophthalimide
- 1H-Isoindole-1,3(2H)-dione, 5-bromo-2-methyl-
- 5-bromo-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
- BEIQHTQYTDPHLX-UHFFFAOYSA-N
- 5-bromo-2-methylisoindoline-1,3dione
- 5-Bromo-2-methyl-isoindole-1
- DTXSID20355044
- SCHEMBL1783796
- AKOS003244887
- SB64269
- D89013
- SR-01000200257
- SR-01000200257-1
- 90224-73-0
- MFCD00574083
- AS-63208
- B3443
- FT-0752527
- SY054478
- DB-078612
-
- MDL: MFCD00574083
- Inchi: 1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3
- InChI Key: BEIQHTQYTDPHLX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(N(C)C(C=2C=1)=O)=O
Computed Properties
- Exact Mass: 238.95800
- Monoisotopic Mass: 238.958
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 37.4
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Melting Point: 147.0 to 151.0 deg-C
- Boiling Point: 333.5±25.0 °C at 760 mmHg
- Flash Point: 155.5±23.2 °C
- Refractive Index: 1.64
- PSA: 37.38000
- LogP: 1.61280
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Bromo-N-methylphthalimide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-N-methylphthalimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-N-methylphthalimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009833-100g |
5-Bromo-2-methylisoindoline-1,3-dione |
90224-73-0 | 95% | 100g |
$833.00 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151936-1g |
4-Bromo-N-methylphthalimide |
90224-73-0 | >98.0%(GC) | 1g |
¥175.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151936-25G |
4-Bromo-N-methylphthalimide |
90224-73-0 | >98.0%(GC) | 25g |
¥2078.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151936-5G |
4-Bromo-N-methylphthalimide |
90224-73-0 | >98.0%(GC) | 5g |
¥586.90 | 2023-09-04 | |
| TRC | B685678-100mg |
4-Bromo-N-methylphthalimide |
90224-73-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B685678-250mg |
4-Bromo-N-methylphthalimide |
90224-73-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B685678-500mg |
4-Bromo-N-methylphthalimide |
90224-73-0 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B685678-1g |
4-Bromo-N-methylphthalimide |
90224-73-0 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM147217-100g |
5-bromo-2-methylisoindoline-1,3-dione |
90224-73-0 | 95% | 100g |
$795 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871155-5g |
4-Bromo-N-methylphthalimide |
90224-73-0 | 98% | 5g |
697.50 | 2021-05-17 |
4-Bromo-N-methylphthalimide Suppliers
4-Bromo-N-methylphthalimide Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-Bromo-N-methylphthalimide
Recent Advances in the Research of 4-Bromo-N-methylphthalimide (CAS: 90224-73-0) in Chemical Biology and Pharmaceutical Applications
4-Bromo-N-methylphthalimide (CAS: 90224-73-0) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in drug discovery, particularly in the development of novel therapeutic agents targeting cancer, inflammation, and neurological disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential clinical implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Bromo-N-methylphthalimide as a precursor for the synthesis of phthalimide-based proteolysis-targeting chimeras (PROTACs). These molecules have shown promise in degrading disease-causing proteins, particularly in oncology. The study demonstrated that derivatives of 4-Bromo-N-methylphthalimide could effectively bind to E3 ubiquitin ligases, facilitating the targeted degradation of oncogenic proteins such as BRD4 and ERα.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 4-Bromo-N-methylphthalimide was utilized to develop novel anti-inflammatory agents. The researchers synthesized a series of phthalimide derivatives and evaluated their inhibitory effects on NF-κB signaling pathways. The results indicated that certain derivatives exhibited potent anti-inflammatory activity with minimal cytotoxicity, suggesting their potential as candidates for treating chronic inflammatory diseases.
Recent computational studies have also shed light on the molecular interactions of 4-Bromo-N-methylphthalimide with biological targets. Molecular docking and dynamics simulations revealed that the bromine atom at the 4-position plays a critical role in enhancing binding affinity to target proteins, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These findings provide valuable insights for the rational design of more effective phthalimide-based drugs.
In addition to its therapeutic applications, 4-Bromo-N-methylphthalimide has been investigated for its role in chemical biology. A 2024 study in ACS Chemical Biology demonstrated its utility as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, making it a valuable tool for studying oxidative stress-related diseases.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of 4-Bromo-N-methylphthalimide derivatives. Future research directions may include structural modifications to improve bioavailability and reduce off-target effects, as well as large-scale preclinical studies to validate their therapeutic potential.
In conclusion, 4-Bromo-N-methylphthalimide (CAS: 90224-73-0) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in PROTACs, anti-inflammatory agents, and molecular probes underscore its importance in drug discovery and development. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic utility.
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